molecular formula C12H10INOS B4737305 N-(2-iodophenyl)-5-methylthiophene-3-carboxamide

N-(2-iodophenyl)-5-methylthiophene-3-carboxamide

Cat. No.: B4737305
M. Wt: 343.19 g/mol
InChI Key: QQERJNBOQPETBD-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-5-methylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their stability and aromaticity. The presence of an iodine atom and a carboxamide group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-5-methylthiophene-3-carboxamide typically involves the following steps:

    Iodination of 2-aminophenylthiophene: The starting material, 2-aminophenylthiophene, is iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.

    Amidation Reaction: The iodinated product is then reacted with 5-methylthiophene-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, leading to various derivatives with altered electronic properties.

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide, potassium carbonate, and dimethylformamide (DMF) as a solvent.

    Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.

    Coupling Reactions: Palladium catalysts, boronic acids, and alkynes in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

  • Substituted thiophenes, iodinated derivatives, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-iodophenyl)-5-methylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-5-methylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxamide group can form hydrogen bonds and halogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-bromophenyl)-5-methylthiophene-3-carboxamide: Similar structure but with a bromine atom instead of iodine.

    N-(2-chlorophenyl)-5-methylthiophene-3-carboxamide: Contains a chlorine atom instead of iodine.

    N-(2-fluorophenyl)-5-methylthiophene-3-carboxamide: Features a fluorine atom in place of iodine.

Uniqueness: N-(2-iodophenyl)-5-methylthiophene-3-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

N-(2-iodophenyl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INOS/c1-8-6-9(7-16-8)12(15)14-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQERJNBOQPETBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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